4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone 4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0823357
InChI: InChI=1S/C18H20N2O3S/c1-3-13(2)14-8-10-15(11-9-14)24(22,23)20-12-18(21)19-16-6-4-5-7-17(16)20/h4-11,13H,3,12H2,1-2H3,(H,19,21)
SMILES: CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol

4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

CAS No.:

Cat. No.: VC0823357

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone -

Specification

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
IUPAC Name 4-(4-butan-2-ylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Standard InChI InChI=1S/C18H20N2O3S/c1-3-13(2)14-8-10-15(11-9-14)24(22,23)20-12-18(21)19-16-6-4-5-7-17(16)20/h4-11,13H,3,12H2,1-2H3,(H,19,21)
Standard InChI Key XMGHWBUQVLUDIP-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Canonical SMILES CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator